molecular formula C8H6BrNO3 B13359301 5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one

5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one

Cat. No.: B13359301
M. Wt: 244.04 g/mol
InChI Key: JBJDGPZWQQNLSD-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound that contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 7-methoxybenzo[d]oxazol-2(3H)-one. The reaction is carried out by adding a brominating agent, such as bromine or N-bromosuccinimide, to a solution of 7-methoxybenzo[d]oxazol-2(3H)-one in an appropriate solvent like acetic acid or chloroform. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

5-bromo-7-methoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6BrNO3/c1-12-6-3-4(9)2-5-7(6)13-8(11)10-5/h2-3H,1H3,(H,10,11)

InChI Key

JBJDGPZWQQNLSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=O)N2)Br

Origin of Product

United States

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